N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N'-[(E)-(2-Bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazide-hydrazone derivative featuring a quinoline core substituted with a phenyl group at position 2 and a 2-bromophenylidene moiety at the carbohydrazide position. This compound is synthesized via condensation of 2-phenylquinoline-4-carbohydrazide with 2-bromobenzaldehyde under acidic conditions, typically using dimethyl sulfoxide (DMSO) and orthophosphoric acid as catalysts . Its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS). The bromine atom at the ortho position of the phenyl ring enhances steric and electronic effects, influencing biological activity and molecular interactions .
Properties
Molecular Formula |
C23H16BrN3O |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16BrN3O/c24-20-12-6-4-10-17(20)15-25-27-23(28)19-14-22(16-8-2-1-3-9-16)26-21-13-7-5-11-18(19)21/h1-15H,(H,27,28)/b25-15+ |
InChI Key |
VJTWVRGIXPPDDH-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core via the Pfitzinger Reaction
The Pfitzinger reaction serves as the foundational step for constructing the quinoline scaffold. This method involves the condensation of isatin with a ketone in the presence of a base. For N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, 2-phenylquinoline-4-carboxylic acid (1 ) is synthesized by reacting isatin with acetophenone under reflux in ethanol with potassium hydroxide as the base. The reaction proceeds via the formation of an intermediate α,β-unsaturated ketone, which undergoes cyclization to yield the quinoline derivative.
Key Reaction Conditions
Esterification of the Carboxylic Acid
The carboxylic acid group at position 4 of the quinoline is esterified to facilitate subsequent hydrazide formation. This step employs ethanol and sulfuric acid under reflux to produce ethyl 2-phenylquinoline-4-carboxylate (2 ).
Reaction Parameters
Hydrazide Formation
The ester 2 is treated with hydrazine hydrate to yield 2-phenylquinoline-4-carbohydrazide (3 ). This nucleophilic acyl substitution replaces the ethoxy group with a hydrazide moiety.
Optimized Protocol
Condensation with 2-Bromobenzaldehyde
The final step involves the condensation of 3 with 2-bromobenzaldehyde to form the hydrazone linkage. This Schiff base reaction is typically conducted in ethanol under acidic or neutral conditions.
Critical Parameters
-
Reactants : 2-Phenylquinoline-4-carbohydrazide (1.0 equiv), 2-bromobenzaldehyde (1.1 equiv)
-
Solvent : Ethanol (reflux, 6 hours)
-
Catalyst : Acetic acid (2 drops)
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts the efficiency of the Pfitzinger and condensation reactions. Ethanol, with its moderate polarity and boiling point (78°C), proves optimal for both steps, achieving >70% yields. Alternative solvents like methanol or DMF result in side products or reduced reactivity.
Catalytic Influence
In the esterification step, sulfuric acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity. Omitting the catalyst reduces the yield to <50%. Similarly, acetic acid in the condensation step facilitates imine formation by stabilizing the transition state.
Stoichiometric Considerations
A slight excess of 2-bromobenzaldehyde (1.1 equiv) ensures complete consumption of the hydrazide 3 , minimizing unreacted starting material. Higher equivalents (>1.2) lead to dimerization by-products.
Structural Characterization and Validation
Spectroscopic Analysis
Infrared (IR) Spectroscopy :
-
Hydrazide (3) : Peaks at 3263 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O stretch).
-
Final Product : Absence of –NH₂ peaks (3305 cm⁻¹) and emergence of C=N stretch at 1587 cm⁻¹ confirm hydrazone formation.
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (Final Product) :
Mass Spectrometry (MS) :
Comparative Analysis of Synthetic Strategies
Alternative Routes
While the Pfitzinger reaction is predominant, the Doebner modification offers a viable alternative for quinoline synthesis. This method employs aniline, 2-nitrobenzaldehyde, and pyruvic acid under microwave irradiation, reducing reaction time to 2 hours but requiring specialized equipment.
Yield and Purity Trade-offs
The classical Pfitzinger pathway, despite longer reaction times, provides higher purity (>95% by HPLC) compared to microwave-assisted methods (88–92%).
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Schiff base hydrazones, including this compound, have been investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: In material science, the compound can be used in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
N-[(2-Chlorophenyl)methylidene]-2,4-dihydroxybenzhydrazide :
This analog replaces bromine with chlorine at the ortho position. In antiproliferative assays against cancer cell lines (H1563 and LN-229), the bromine-substituted compound (IC₅₀ = 101.14 µM and 156.77 µM) showed superior activity compared to the chloro analog (IC₅₀ = 120–150 µM). However, in zebrafish embryo toxicity studies, the chloro derivative exhibited higher toxicity (LC₅₀ = 56.56 µM) than the bromo compound (LC₅₀ = 85.62 µM), suggesting a trade-off between efficacy and safety .N-[(4-Nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide :
Substitution with a nitro group at the para position resulted in reduced cytotoxicity (IC₅₀ > 200 µM) but lower embryotoxicity (LC₅₀ = 370 µM). This highlights the importance of halogen placement for balancing potency and toxicity .
Methoxy-Substituted Derivatives
- N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide: Replacing bromine with methoxy groups at positions 2 and 4 of the phenyl ring significantly altered bioactivity. This derivative showed moderate antibacterial activity (MIC = 32 µg/mL against S.
Core Structure Modifications
Quinoline vs. Pyridine Derivatives
- 6-(Substituted phenyl)-N'-((E)-(substituted phenyl)methylidene)-2-methylpyridine-3-carbohydrazides: Pyridine-based analogs (e.g., 5a–n) demonstrated potent antibacterial activity (MIC = 8–16 µg/mL) but lacked the anticancer profile of quinoline derivatives. The quinoline core’s planar structure likely enhances DNA intercalation, a mechanism critical for antitumor activity .
Indole- and Donepezil-Based Hydrazides
- In contrast, the quinoline-bromophenyl compound’s bioactivity is more aligned with oncology applications .
Toxicity and Selectivity Profiles
| Compound Name | Cell Line Activity (IC₅₀, µM) | Zebrafish LC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| N'-[(E)-(2-Bromophenyl)methylidene]-quinoline | 101.14 (H1563), 156.77 (LN-229) | 85.62 | 2-Bromo, quinoline core |
| N-[(2-Chlorophenyl)methylidene]-dihydroxybenz | 120–150 | 56.56 | 2-Chloro, dihydroxybenz |
| N-[(4-Nitrophenyl)methylidene]-dihydroxybenz | >200 | 370 | 4-Nitro, dihydroxybenz |
| N'-[(2,4-Dimethoxyphenyl)methylidene]-quinoline | N/A | N/A | 2,4-Dimethoxy, quinoline core |
Key Findings :
- The 2-bromophenyl group optimizes anticancer activity while maintaining moderate toxicity.
- Halogen position (ortho vs. para) drastically alters bioactivity and safety .
Q & A
Q. What synthetic methodologies are recommended for N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, and how can purity be optimized?
The compound is synthesized via a condensation reaction between 2-bromobenzaldehyde and 2-phenylquinoline-4-carbohydrazide. Acidic or alkaline conditions (e.g., glacial acetic acid or ethanol with catalytic HCl) are typically employed to facilitate hydrazone bond formation . Purity optimization involves monitoring the reaction via TLC or HPLC and using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Confirmatory characterization requires NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to validate structural integrity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H NMR reveals proton environments (e.g., hydrazone NH at δ 10–12 ppm, aromatic protons in quinoline/benzylidene moieties) .
- X-ray Crystallography : Resolves 3D geometry, confirming the E-configuration of the hydrazone bond and dihedral angles between quinoline and bromophenyl groups .
- FT-IR : Identifies stretching vibrations (C=N at ~1600 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Antimicrobial : Disk diffusion or microdilution assays against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based assays targeting HDACs or topoisomerases, correlating activity with substituent effects (e.g., bromine’s electron-withdrawing role) .
Advanced Research Questions
Q. How do substituents (e.g., bromine at the 2-phenyl position) influence electronic properties and biological activity?
- Electronic Effects : The bromine atom enhances electrophilicity at the hydrazone C=N bond, facilitating interactions with nucleophilic residues in enzyme active sites. DFT calculations (e.g., Mulliken charges) quantify this effect .
- Biological Impact : Bromine’s hydrophobic and bulky nature improves membrane permeability and target binding affinity. Comparative studies with fluoro/methoxy analogs show higher cytotoxicity in brominated derivatives due to enhanced π-stacking .
Q. What computational strategies can predict binding modes and structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC2 (PDB: 4LXZ) or bacterial enoyl-ACP reductase .
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with bioactivity data to design analogs with improved potency .
- MD Simulations : Assess binding stability (RMSD/RMSF analysis) over 100 ns trajectories .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Experimental Variables : Control cell line specificity (e.g., leukemia vs. solid tumors), culture conditions (hypoxia/normoxia), and compound solubility (DMSO concentration ≤0.1%) .
- Mechanistic Follow-Up : Use flow cytometry (apoptosis/necrosis assays) and Western blotting (caspase-3, PARP cleavage) to confirm mode of action .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
